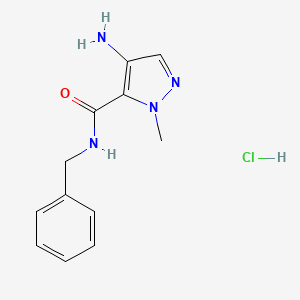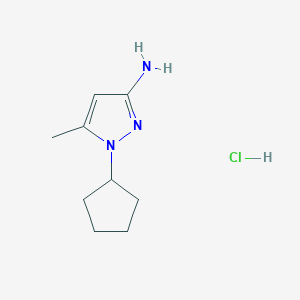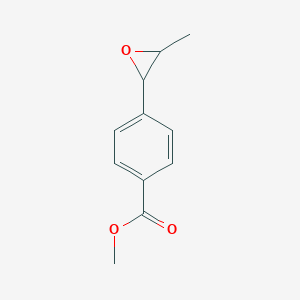
(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid is a synthetic organic compound that features a trifluorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluorophenyl Group:
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the imidazolidinone intermediate with a propanoic acid derivative using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring or the propanoic acid moiety.
Reduction: Reduction reactions can be used to modify the carbonyl groups within the imidazolidinone ring.
Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its trifluorophenyl group may impart unique biological activity, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The imidazolidinone ring is a common motif in many bioactive molecules, suggesting that this compound could serve as a scaffold for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain molecular targets, while the imidazolidinone ring might stabilize the compound’s conformation.
類似化合物との比較
Similar Compounds
(S)-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
(S)-3-(2,5-dioxo-1-(4-fluorophenyl)imidazolidin-4-yl)propanoic acid: Contains a single fluorine atom instead of three, potentially altering its reactivity and biological activity.
(S)-3-(2,5-dioxo-1-(3,4-difluorophenyl)imidazolidin-4-yl)propanoic acid: Has two fluorine atoms, which might affect its properties differently compared to the trifluorophenyl derivative.
Uniqueness
The presence of the trifluorophenyl group in (S)-3-(2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl)propanoic acid makes it unique among similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for further research and development.
特性
IUPAC Name |
3-[(4S)-2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-6-3-5(4-7(14)10(6)15)17-11(20)8(16-12(17)21)1-2-9(18)19/h3-4,8H,1-2H2,(H,16,21)(H,18,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGPQOKYIZYTR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE](/img/structure/B8007047.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride](/img/structure/B8007053.png)



![Ethyl bicyclo[6.1.0]nonane-9-carboxylate](/img/structure/B8007080.png)

![4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007093.png)





![3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8007150.png)
